4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. This is followed by sulfonation and fluorination reactions to introduce the sulfonamide and fluoro groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide: This compound has a similar sulfonamide and fluoro group but differs in the core structure.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both fluoro and sulfonamide groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c1-9-7-12(4-5-13(9)16)22(20,21)19-11-3-6-14-15(8-11)18-10(2)17-14/h3-8,19H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUNSNXREXUAEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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